(2-Methoxyethyl)(triphenyl)phosphanium iodide
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Overview
Description
(2-Methoxyethyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 2-methoxyethyl group, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 2-methoxyethyl iodide. The reaction is carried out in an inert solvent such as toluene, and the mixture is stirred at room temperature for several hours to ensure complete conversion . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale recrystallization or continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.
Wittig Reactions: This compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyl lithium for the formation of ylides, and various nucleophiles for substitution reactions. Typical reaction conditions involve inert atmospheres and solvents like toluene or dichloromethane.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Wittig reactions yield alkenes, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
(2-Methoxyethyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Biology: While not as common, it can be used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(triphenyl)phosphanium iodide in chemical reactions typically involves the formation of a phosphonium ylide. This ylide can then react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. The phosphonium ion stabilizes the ylide intermediate, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a 2-methoxyethyl group.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a 2-methoxyethyl group.
(2-Methoxyphenyl)(triphenyl)phosphanium iodide: Features a 2-methoxyphenyl group instead of a 2-methoxyethyl group.
Uniqueness
(2-Methoxyethyl)(triphenyl)phosphanium iodide is unique due to the presence of the 2-methoxyethyl group, which can influence its reactivity and solubility compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
1235-24-1 |
---|---|
Molecular Formula |
C21H22IOP |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-methoxyethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H22OP.HI/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
VIXZLBKEVDXKTJ-UHFFFAOYSA-M |
Canonical SMILES |
COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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